Cas no 1094481-01-2 (N-(2,3-dihydro-1-benzofuran-2-ylmethyl)cyclopropanamine)

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)cyclopropanamine is a cyclopropylamine derivative featuring a benzofuran scaffold, offering a unique structural motif for pharmaceutical and agrochemical applications. The compound's rigid bicyclic framework enhances binding selectivity, while the cyclopropylamine moiety introduces potential bioactivity, particularly in CNS-targeting molecules. Its synthetic versatility allows for further functionalization, making it a valuable intermediate in medicinal chemistry. The dihydrobenzofuran core contributes to metabolic stability, while the cyclopropyl group may influence lipophilicity and pharmacokinetic properties. This compound is of interest in the development of novel therapeutics due to its balanced physicochemical profile and potential for modulating biological targets.
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)cyclopropanamine structure
1094481-01-2 structure
Product name:N-(2,3-dihydro-1-benzofuran-2-ylmethyl)cyclopropanamine
CAS No:1094481-01-2
MF:C12H15NO
MW:189.253603219986
CID:4571369

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)cyclopropanamine Chemical and Physical Properties

Names and Identifiers

    • Cyclopropyl-(2,3-dihydro-benzofuran-2-ylmethyl)-amine
    • N-(2,3-Dihydro-1-benzofuran-2-ylmethyl)cyclopropanamine
    • N-(2,3-dihydro-1-benzofuran-2-ylmethyl)cyclopropanamine
    • Inchi: 1S/C12H15NO/c1-2-4-12-9(3-1)7-11(14-12)8-13-10-5-6-10/h1-4,10-11,13H,5-8H2
    • InChI Key: OEJPZVWTFLXFDN-UHFFFAOYSA-N
    • SMILES: O1C2=CC=CC=C2CC1CNC1CC1

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)cyclopropanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-70841-0.1g
N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]cyclopropanamine
1094481-01-2 86.0%
0.1g
$202.0 2025-02-20
Enamine
EN300-70841-0.25g
N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]cyclopropanamine
1094481-01-2 86.0%
0.25g
$289.0 2025-02-20
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD606403-1g
N-((2,3-Dihydrobenzofuran-2-yl)methyl)cyclopropanamine
1094481-01-2 97%
1g
¥2163.0 2023-04-06
Enamine
EN300-70841-5.0g
N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]cyclopropanamine
1094481-01-2 86.0%
5.0g
$1779.0 2025-02-20
Enamine
EN300-70841-2.5g
N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]cyclopropanamine
1094481-01-2 86.0%
2.5g
$1202.0 2025-02-20
Aaron
AR01ABY9-500mg
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)cyclopropanamine
1094481-01-2 86%
500mg
$685.00 2025-02-09
A2B Chem LLC
AV60565-50mg
N-((2,3-Dihydrobenzofuran-2-yl)methyl)cyclopropanamine
1094481-01-2 95%
50mg
$178.00 2024-04-20
A2B Chem LLC
AV60565-250mg
N-((2,3-Dihydrobenzofuran-2-yl)methyl)cyclopropanamine
1094481-01-2 95%
250mg
$340.00 2024-04-20
Aaron
AR01ABY9-1g
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)cyclopropanamine
1094481-01-2 95%
1g
$870.00 2023-12-16
1PlusChem
1P01ABPX-1g
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)cyclopropanamine
1094481-01-2 95%
1g
$868.00 2025-03-19

Additional information on N-(2,3-dihydro-1-benzofuran-2-ylmethyl)cyclopropanamine

Professional Introduction to N-(2,3-dihydro-1-benzofuran-2-ylmethyl)cyclopropanamine (CAS No. 1094481-01-2)

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)cyclopropanamine, with the CAS number 1094481-01-2, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule has garnered attention due to its unique structural features and potential applications in the development of novel therapeutic agents. The benzofuran moiety and the cyclopropanamine group are particularly noteworthy, as they contribute to the compound's distinct chemical properties and biological activities.

The benzofuran scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous bioactive natural products and synthetic drugs. It is often associated with various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The 2,3-dihydro-1-benzofuran derivative specifically has been explored for its potential to interact with biological targets in a manner that could lead to therapeutic benefits. The presence of the methyl group at the 2-position of the benzofuran ring enhances its reactivity and binding affinity, making it a valuable scaffold for drug design.

The cyclopropanamine moiety is another critical feature of this compound. Cyclopropanes are known for their strained three-membered ring structure, which can be exploited to induce conformational constraints in drug molecules. This constraint can improve binding affinity to biological targets by optimizing the orientation of key functional groups. In the case of N-(2,3-dihydro-1-benzofuran-2-ylmethyl)cyclopropanamine, the cyclopropanamine group is linked to the benzofuran derivative through a methylene bridge, which allows for flexibility while maintaining the structural integrity necessary for biological activity.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of this compound with potential biological targets. Studies suggest that the benzofuran ring and cyclopropanamine group may interact with proteins involved in signal transduction pathways, making this molecule a promising candidate for further investigation in areas such as neurology and immunology. The unique combination of these structural elements suggests that N-(2,3-dihydro-1-benzofuran-2-ylmethyl)cyclopropanamine could exhibit multiple modes of action, enhancing its therapeutic potential.

In addition to its structural significance, N-(2,3-dihydro-1-benzofuran-2-ylmethyl)cyclopropanamine has been studied for its synthetic utility. The presence of both the benzofuran and cyclopropanamine moieties provides multiple sites for functionalization, allowing for the creation of derivatives with tailored biological properties. Researchers have explored various synthetic routes to modify this core structure, including cross-coupling reactions, nucleophilic substitutions, and cyclization strategies. These efforts have led to a library of related compounds that could serve as valuable tools in drug discovery programs.

The pharmacokinetic properties of N-(2,3-dihydro-1-benzofuran-2-ylmethyl)cyclopropanamine are also of great interest. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its suitability as a drug candidate. Preliminary studies have indicated that this molecule may exhibit favorable pharmacokinetic profiles, including good solubility and bioavailability. These characteristics are essential for ensuring that the compound reaches effective concentrations at its target site within the body.

The potential therapeutic applications of N-(2,3-dihydro-1-benzofuran-2-ylmethyl)cyclopropanamine are diverse. The compound's ability to interact with multiple biological targets suggests that it could be developed into a broad-spectrum therapeutic agent. For instance, it may have applications in treating neurological disorders by modulating neurotransmitter activity or in combating inflammatory diseases by inhibiting key signaling pathways. Furthermore, its structural features make it a candidate for developing antiviral or anticancer agents.

Ongoing research continues to explore the full potential of this compound. New synthetic methodologies are being developed to improve access to derivatives with enhanced biological activity and reduced toxicity. Additionally, advanced spectroscopic techniques and mass spectrometry methods are being employed to elucidate the detailed structure-function relationships of N-(2,3-dihydro-1-benzofuran-2-ylmethyl)cyclopropanamine and its derivatives.

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